molecular formula C17H13Cl4N3O3 B2726628 3,4,5,6-tetrachloro-N-[2-(morpholine-4-carbonyl)phenyl]pyridine-2-carboxamide CAS No. 1390080-44-0

3,4,5,6-tetrachloro-N-[2-(morpholine-4-carbonyl)phenyl]pyridine-2-carboxamide

Cat. No.: B2726628
CAS No.: 1390080-44-0
M. Wt: 449.11
InChI Key: APFCXKKXQGVLNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5,6-tetrachloro-N-[2-(morpholine-4-carbonyl)phenyl]pyridine-2-carboxamide is a complex organic compound that belongs to the class of chlorinated pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-tetrachloro-N-[2-(morpholine-4-carbonyl)phenyl]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different chlorinated or dechlorinated products.

Scientific Research Applications

3,4,5,6-tetrachloro-N-[2-(morpholine-4-carbonyl)phenyl]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5,6-tetrachloro-N-[2-(morpholine-4-carbonyl)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s chlorinated pyridine ring and morpholine group allow it to bind to various enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5,6-tetrachloro-N-[2-(morpholine-4-carbonyl)phenyl]pyridine-2-carboxamide is unique due to the presence of both the morpholine ring and multiple chlorine atoms, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3,4,5,6-tetrachloro-N-[2-(morpholine-4-carbonyl)phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl4N3O3/c18-11-12(19)14(23-15(21)13(11)20)16(25)22-10-4-2-1-3-9(10)17(26)24-5-7-27-8-6-24/h1-4H,5-8H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFCXKKXQGVLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2NC(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.